3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid

Description

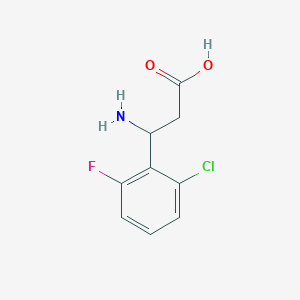

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is a fluorinated and chlorinated β-amino acid derivative. Its structure features a phenyl ring substituted with chlorine and fluorine at the 2- and 6-positions, respectively, attached to a propanoic acid backbone with an amino group at the β-carbon.

Properties

IUPAC Name |

3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRVNAILNVDTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586443 | |

| Record name | 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682803-80-1 | |

| Record name | 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Coupling Approach

One documented method involves the reaction of this compound with other reagents to form intermediates or haptens, indicating the availability of the amino acid as a starting material or intermediate in complex syntheses.

- Example from Patent Literature:

The preparation of flumetriamine hapten involved dissolving this compound in aqueous sodium bicarbonate solution, followed by dropwise addition of a substituted benzene derivative in ethanol at room temperature for 3 hours. After reaction completion confirmed by TLC, the mixture was worked up by pH adjustment, extraction with ethyl acetate, washing, and silica gel column chromatography to isolate the intermediate.

This method highlights the compound’s stability under mild basic aqueous conditions and its amenability to further synthetic transformations.

Reaction Conditions and Purification

- Solvents: Ethanol, water, ethyl acetate, and n-hexane are commonly used for dissolution, reaction medium, extraction, and chromatography.

- Temperature: Reactions are typically conducted at room temperature or mild reflux depending on the step.

- pH Control: Adjustment to slightly acidic pH (~6) is used to precipitate or extract the product.

- Purification: Silica gel column chromatography with n-hexane/ethyl acetate mixtures is effective for isolating pure compounds.

Data Table: Summary of Preparation Conditions

Research Findings and Considerations

- The presence of halogen substituents (Cl and F) requires mild reaction conditions to avoid dehalogenation or side reactions.

- The amino acid is stable under aqueous basic and mildly acidic conditions, facilitating its use in coupling reactions.

- Enantiomeric purity is a critical factor in biological applications, and methods such as chiral resolution or asymmetric synthesis can be applied for analogs.

- Purification by chromatography is essential to obtain high-purity material suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid can undergo various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid has the molecular formula . Its structure consists of a propanoic acid backbone with an amino group and a substituted phenyl ring containing chlorine and fluorine atoms. The presence of halogens enhances its reactivity and interactions with biological targets, making it a subject of interest in research.

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound is investigated for its potential therapeutic effects in treating neurological disorders. Its ability to modulate neurotransmitter receptors suggests implications for drug design aimed at conditions such as depression and anxiety.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can prevent the conversion of substrates into products, thereby influencing various biochemical pathways.

2. Biological Studies

- Receptor Binding : The compound's structure allows it to interact with various biological receptors, making it valuable for studying receptor dynamics and signaling pathways .

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial effects against multi-drug resistant strains, highlighting its potential as an antibacterial agent.

3. Industrial Applications

- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the development of more complex organic compounds used in pharmaceuticals and materials science.

- Material Development : The unique properties of this compound make it suitable for the development of new materials in various industrial applications.

Case Studies

Several studies have evaluated the efficacy and safety of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant activity against both Gram-positive and Gram-negative bacteria was observed. |

| Anticancer Activity | Showed promising cytotoxic effects on various cancer cell lines with lower IC₅₀ values compared to conventional chemotherapeutics. |

| Neuropharmacology | Investigated for effects on neurotransmitter systems; potential implications for CNS disorders. |

Mechanism of Action

The mechanism by which 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

The amide variant (Row 2) may exhibit reduced polarity due to the absence of a free amino group, impacting solubility . In contrast, the 6-fluoroindole substituent in Row 3 adds aromaticity and π-stacking capacity, which could influence receptor binding in biological systems .

Functional Group Impact: The free amino group in the target compound distinguishes it from the amide derivative (Row 2), making it more hydrophilic and reactive in peptide synthesis or metal coordination. The dihydroisoxazole ring in Row 4 introduces conformational rigidity, which might favor selective enzyme inhibition compared to flexible β-amino acids .

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., Row 4) are more likely to comply with drug-likeness criteria (e.g., Lipinski’s Rule of Five), whereas higher-weight analogs (Rows 2–3) may face challenges in bioavailability.

Research Findings and Inferences

- Synthetic Accessibility: The target compound’s synthesis likely parallels routes for halogenated β-amino acids, such as asymmetric hydrogenation or enzymatic resolution. The amide derivative (Row 2) may require additional acylation steps .

- Biological Relevance: Fluorinated phenyl groups (as in Rows 1–2) are common in kinase inhibitors and antimicrobial agents.

- Stability: Chlorine and fluorine substituents (Rows 1–2) enhance oxidative stability but may increase toxicity risks compared to non-halogenated analogs.

Biological Activity

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is an organic compound notable for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H9ClFNO2 and features a propanoic acid backbone with an amino group and a phenyl ring substituted with chlorine and fluorine atoms. The presence of these halogens enhances its interaction with biological targets, influencing its reactivity and biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. Its structural features allow it to interact with various enzymes, potentially modulating their activity. For instance, studies have shown that the compound can inhibit certain neurotransmitter receptors, which may have implications in treating neurological disorders.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Neurotransmitter Receptors | Competitive Inhibition | |

| Amino Acid Decarboxylase | Non-competitive | |

| Protein Kinase | Mixed-type |

Receptor Binding

The compound has been investigated for its ability to bind to specific receptors involved in synaptic transmission. The halogen substituents (chlorine and fluorine) enhance binding affinity, which is crucial for its efficacy as a modulator in various biochemical pathways. This characteristic makes it a candidate for drug design targeting neurological conditions such as depression and anxiety.

The mechanism of action involves the formation of hydrogen bonds between the amino group of the compound and biological molecules, while the phenyl ring participates in hydrophobic interactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects. The exact pathways depend on the specific application and context of use.

Case Studies

- Neurotransmitter Modulation : A study explored the effects of this compound on serotonin uptake in neuronal cultures. Results indicated a significant reduction in serotonin levels, suggesting potential applications in treating mood disorders .

- Cancer Research : Another investigation assessed the compound's role as an inhibitor of specific kinases involved in cancer cell proliferation. The findings demonstrated that it could significantly reduce tumor growth in vitro, indicating its potential as an anticancer agent .

Applications in Pharmaceutical Development

The unique properties of this compound make it valuable in pharmaceutical development:

- Drug Design : Its ability to modulate receptor activity positions it as a promising candidate for developing drugs targeting neurological disorders.

- Biochemical Assays : The compound is utilized in assays to evaluate the effects of amino acid modifications on protein function, aiding researchers in understanding protein interactions .

Q & A

Q. Advanced: How can asymmetric synthesis improve enantiomeric excess (EE) in this compound?

Advanced methodologies include:

- Chiral auxiliaries : Use of (R)- or (S)-Boc-protected intermediates to control stereochemistry, as demonstrated in analogs like (R)-3-amino-3-(pyridin-3-yl)propanoic acid .

- Dynamic kinetic resolution : Combining chiral catalysts (e.g., Ru-BINAP) with reactive intermediates to enhance EE >95%, as applied to amino acid derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., 2-chloro-6-fluoro substituents) and amino/acidic proton environments .

- HPLC-MS : For purity assessment (>95% LC purity) and molecular weight confirmation (e.g., M.W. 181.18 for analogs) .

- IR spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functional groups .

Q. Advanced: How can X-ray crystallography resolve stereochemical ambiguities?

- Single-crystal X-ray diffraction provides absolute configuration verification, particularly for chiral centers. For example, (S)-enantiomers of related β-amino acids show distinct unit cell parameters .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with target enzymes (e.g., decarboxylases or aminotransferases) using fluorometric or colorimetric substrates .

- Cell viability assays : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) at concentrations ≤10 μM to avoid non-specific effects .

Q. Advanced: How can molecular docking predict binding modes with biological targets?

- Computational docking (e.g., AutoDock Vina) using crystal structures of enzymes (e.g., D-amino acid oxidase) to model interactions between the compound’s aromatic/amino groups and active-site residues .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Q. Advanced: How does substituent electronegativity affect photostability?

- The electron-withdrawing Cl and F groups may increase susceptibility to UV-induced degradation. Accelerated stability studies (ICH Q1B guidelines) under UV/Vis light can quantify degradation kinetics .

Basic: How to resolve discrepancies in solubility data?

Methodological Answer:

Q. Advanced: What role does log P play in pharmacokinetic profiling?

- Partition coefficient (log P) : Consensus log Po/w ≈ 0.01 indicates moderate lipophilicity, suggesting potential blood-brain barrier exclusion (BBB permeant: No) .

Advanced: How does fluorination impact bioactivity compared to chloro analogs?

- Electronegativity effects : Fluorine’s strong electron-withdrawing nature may enhance binding to polar enzyme pockets compared to chloro derivatives. Comparative studies with 3-amino-3-(2-nitrophenyl)propanoic acid show altered IC₅₀ values in enzyme assays .

Basic: What safety protocols are recommended for handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.